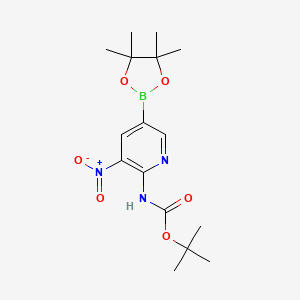

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

This compound is a pyridine derivative featuring a tert-butyl carbamate group at position 2, a nitro group at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at position 4. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems . The nitro group introduces strong electron-withdrawing effects, influencing the pyridine ring’s electronic environment and reactivity.

Properties

IUPAC Name |

tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(20(22)23)8-10(9-18-12)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPDGGUXIJOLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694496 | |

| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-54-0 | |

| Record name | Carbamic acid, N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS No. 1310383-54-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse research findings.

The molecular formula of the compound is , with a molecular weight of approximately 365.19 g/mol. The structure features a pyridine ring substituted with a nitro group and a dioxaborolane moiety, which may contribute to its biological activity.

Synthesis

The synthesis of tert-butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions including:

- Formation of the pyridine scaffold .

- Introduction of the nitro group via electrophilic substitution.

- Synthesis of the dioxaborolane moiety , which may involve boron chemistry techniques.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate exhibit significant anticancer properties. For instance:

- Inhibitory effects on cancer cell lines : Research has shown that derivatives containing dioxaborolane structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key signaling pathways : Compounds with similar structures have been reported to inhibit kinases involved in cancer progression.

- Modulation of drug resistance : Some studies suggest that such compounds can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells .

Case Studies

- Study on Cell Line Sensitivity :

- A study evaluated the sensitivity of specific cancer cell lines to various concentrations of tert-butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate.

- Results indicated a dose-dependent decrease in cell viability with an IC50 value in the micromolar range.

| Cell Line | IC50 (μM) | Mechanism Explored |

|---|---|---|

| A549 (Lung) | 10 | Apoptosis induction |

| MCF7 (Breast) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of kinase signaling pathways |

- In Vivo Studies :

- Animal models treated with the compound showed reduced tumor growth compared to controls.

- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Comparison with Similar Compounds

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate ()

- Structural Difference : Lacks the nitro group at position 3.

- Reactivity : The absence of the nitro group reduces electron withdrawal, making the pyridine ring more electron-rich. This increases reactivity in electrophilic aromatic substitution but decreases activation for nucleophilic or cross-coupling reactions requiring electron-deficient substrates.

- Synthesis : Prepared via carbamate protection of 5-boronic ester-substituted pyridin-2-amine (44% yield) . The nitro-free analog avoids nitration steps, simplifying synthesis.

- Applications: Used in NOD2 agonist synthesis for immunotherapy, highlighting its role in medicinal chemistry .

tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate ()

- Structural Difference : Chloro substituent replaces the nitro group.

- Reactivity : Chlorine acts as a leaving group, enabling nucleophilic aromatic substitution (e.g., with amines or alkoxides). The electron-withdrawing effect is weaker than nitro, balancing ring deactivation and leaving-group ability.

- Safety : Requires precautions (P210, P280) due to flammability and toxicity hazards .

tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate ()

- Structural Difference : Methyl group at position 5 and boronic ester at position 5.

- Reactivity: Methyl is electron-donating, increasing ring electron density. This enhances solubility in nonpolar solvents but reduces compatibility with electron-deficient coupling partners.

- Applications : Likely used in Suzuki couplings for agrochemical or pharmaceutical intermediates .

tert-Butyl (6-aminopyridin-2-yl)methylcarbamate ()

- Structural Difference: Amino group replaces the boronic ester and nitro group.

- Reactivity: The amino group is strongly electron-donating, enabling diazotization or participation in condensation reactions. Unlike the nitro-substituted compound, it is unsuitable for cross-coupling but valuable in heterocycle synthesis .

Key Comparative Data

Research Findings and Implications

- Electronic Effects : The nitro group in the target compound significantly lowers the pyridine ring’s electron density, enhancing reactivity in Suzuki couplings with electron-rich aryl halides .

- Synthetic Challenges : Introducing the nitro group requires precise nitration conditions to avoid side reactions, whereas chloro or methyl analogs are synthetically more straightforward .

- Biological Relevance : Nitro groups can confer antibacterial or antiparasitic activity but may also increase toxicity, necessitating careful evaluation in drug design .

Preparation Methods

Synthesis of 3-Nitro-5-Bromo-2-Aminopyridine

The pyridine core is functionalized through nitration and bromination. Nitration of 2-aminopyridine using nitric acid/sulfuric acid yields 3-nitro-2-aminopyridine, followed by bromination at the 5-position with N-bromosuccinimide (NBS) in acetonitrile.

Key Reaction Conditions :

Boc Protection of the Amine Group

The amine group is protected using Boc anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Miyaura Borylation

The bromine substituent is replaced with a boronic ester via palladium-catalyzed borylation. A mixture of bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, and potassium acetate in 1,4-dioxane at 80°C for 12 hours affords the final product.

Preparation of 5-Boronic Acid Pinacol Ester-2-Aminopyridine

2-Amino-5-bromopyridine undergoes Miyaura borylation with B₂pin₂ under inert conditions. Subsequent nitration at the 3-position using fuming nitric acid introduces the nitro group.

Critical Optimization :

Boc Protection

The amine is protected post-nitration using Boc anhydride, as described in Route 1.

Optimization of Reaction Conditions

Catalyst Systems for Borylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 68 | |

| Pd(PPh₃)₄ | DMF/H₂O | 100 | 61 | |

| PdCl₂(dtbpf) | Toluene | 90 | 74 |

The choice of ligand significantly impacts yield. Bulky ligands like dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene) enhance stability of the palladium intermediate, improving efficiency.

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) accelerate Miyaura borylation but may decompose nitro groups at high temperatures.

-

Ether solvents (1,4-dioxane) balance reactivity and functional group compatibility.

Characterization and Quality Control

Spectroscopic Data

Impurity Profiling

Common impurities include:

-

Deborinated product (≤1.2%): Arises from hydrolysis of the boronic ester.

-

Nitro-reduced byproduct (≤0.8%): Forms under excessive hydrogenation conditions.

Industrial-Scale Adaptations

-

Continuous Flow Nitration : Microreactors improve heat dissipation, reducing decomposition risks.

-

Catalyst Recycling : Pd recovery via activated carbon adsorption achieves >90% metal reuse.

Emerging Methodologies

Q & A

Q. Comparative analysis of similar pyridine-boronate compounds

| Compound | Reactivity (Suzuki) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| tert-Butyl (3-chloro-5-boronate) | Moderate | 80–100 | |

| tert-Butyl (3-nitro-5-boronate) | High | 60–80 | |

| tert-Butyl (3-CF₃-5-boronate) | Low | 100–120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.